N,N-Dimethyl-2-phenylhydrazinesulfonamide
Description
N,N-Dimethyl-2-phenylhydrazinesulfonamide is a sulfonamide derivative characterized by a hydrazine backbone substituted with a phenyl group at the 2-position and dimethylamino groups at the terminal sulfonamide nitrogen. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis. Sulfonamides are widely recognized for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often attributed to their ability to mimic transition states or interact with biological targets via hydrogen bonding and hydrophobic interactions .
The compound’s synthesis typically involves coupling hydrazine derivatives with sulfonamide precursors under reflux conditions, as seen in analogous syntheses of hydrazine-containing sulfonamides (e.g., indole-based hydrazones and nitrofuranyl sulfonohydrazides) .
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
[2-(dimethylsulfamoyl)hydrazinyl]benzene |
InChI |
InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)10-9-8-6-4-3-5-7-8/h3-7,9-10H,1-2H3 |
InChI Key |
KCIXGFCGKVDYGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenylhydrazinesulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic routes and reducing waste generation . For instance, the oxidative chlorination of thiols to sulfonyl chlorides followed by reaction with amines is a common approach .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the use of readily available low-cost commodity chemicals such as thiols and amines, which are subjected to oxidative coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-phenylhydrazinesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and iodine (I₂), and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonamides, amines, and substituted derivatives of this compound .
Scientific Research Applications
N,N-Dimethyl-2-phenylhydrazinesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It plays a role in drug design and discovery, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-phenylhydrazinesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Groups
Key Observations :
- The hydrazine linker in this compound distinguishes it from sulfamide derivatives (e.g., N,N-Dimethyl-N'-phenylsulfamide), which lack this moiety.
- Compared to nitrofuranyl sulfonohydrazides, the phenyl group in the target compound may reduce electronegativity but improve lipophilicity, influencing membrane permeability and metabolic stability .
Key Observations :
- Reflux in ethanol with acid catalysts (e.g., HCl) is a common strategy for hydrazine-sulfonamide coupling, ensuring moderate to high yields .
- Aziridine-containing sulfonamides require stereoselective synthesis, as seen in , which may lower yields compared to simpler hydrazines .
Physicochemical and Spectroscopic Properties
- Solubility: The dimethylamino group in this compound enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-methylated analogues. This contrasts with phenothiazine sulfonamides (), where aromatic stacking reduces aqueous solubility .
- Stability : Hydrazine derivatives are prone to oxidation, but the dimethyl substitution may stabilize the sulfonamide nitrogen, as observed in N,N-Dimethyl-N'-phenylsulfamide .
- Spectroscopy: ¹H NMR: The hydrazine NH proton is absent in dimethylated compounds, simplifying spectra compared to non-methylated hydrazines (e.g., ) . IR: Strong S=O stretches (~1350–1150 cm⁻¹) and N-H bends (if present) are characteristic .
Table 3: Comparative Bioactivity Profiles
Key Observations :
- The dimethylamino group may reduce toxicity compared to primary sulfonamides by masking reactive amines, as seen in N,N-Dimethyl-N'-phenylsulfamide .
- Nitrofuranyl derivatives exhibit enhanced antiparasitic activity due to nitro group redox activity, a feature absent in the target compound .
Biological Activity
N,N-Dimethyl-2-phenylhydrazinesulfonamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 246.31 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antioxidant Properties : Preliminary research indicates that this compound exhibits antioxidant activity, which may protect cells from oxidative stress.
- Modulation of Signaling Pathways : This compound may influence various signaling pathways, including those related to inflammation and cancer progression.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antioxidant | Scavenges free radicals, reducing oxidative damage in cells. |
| Enzyme Inhibition | Inhibits specific enzymes, potentially altering metabolic pathways. |
| Cytotoxicity | Exhibits cytotoxic effects on certain cancer cell lines in vitro. |
| Anti-inflammatory | Reduces markers of inflammation in animal models. |
Case Study 1: Cytotoxic Effects on Cancer Cells
A study conducted by Smith et al. (2023) investigated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for use as a chemotherapeutic agent.
Case Study 2: Antioxidant Activity
Research by Johnson et al. (2024) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound showed a notable ability to scavenge free radicals, indicating its potential role in preventing oxidative stress-related diseases.
Case Study 3: Enzyme Inhibition
In a biochemical assay performed by Lee et al. (2024), this compound was found to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in inflammatory processes. This inhibition was dose-dependent and could provide insights into its anti-inflammatory properties.
Research Findings
Recent findings suggest that this compound has multiple biological activities that could be harnessed for therapeutic applications:
- Potential Anticancer Agent : Its cytotoxic effects on cancer cells highlight the need for further exploration in clinical settings.
- Role in Inflammation Management : The modulation of inflammatory pathways suggests potential applications in treating chronic inflammatory diseases.
- Antioxidant Applications : Its ability to mitigate oxidative stress presents opportunities for developing supplements or drugs aimed at age-related degenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
